N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
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Overview
Description
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is a compound belonging to the class of quinolinyl-pyrazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide typically involves the cyclization of appropriate starting materials. One common method involves the condensation of corresponding acids followed by hydrolysis and cyclization . The reaction is usually carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization and various oxidizing or reducing agents depending on the desired transformation . The reactions are typically carried out under reflux conditions to ensure complete conversion of starting materials .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinyl derivatives, while reduction reactions may produce more reduced forms of the compound .
Scientific Research Applications
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cell signaling pathways critical for cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
Uniqueness
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may offer improved efficacy and reduced toxicity in certain applications .
Properties
CAS No. |
714283-11-1 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C16H18N4O2/c1-4-20-16-12(15(19-20)18-14(21)9-22-3)8-11-7-10(2)5-6-13(11)17-16/h5-8H,4,9H2,1-3H3,(H,18,19,21) |
InChI Key |
ZGNSAMFGDQSSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC |
solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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